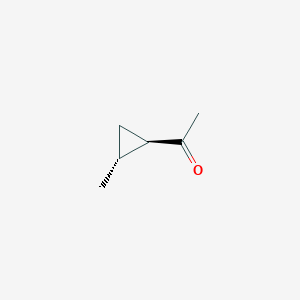

1-((1R,2R)-2-methylcyclopropyl)ethanone

Description

Overview of Cyclopropane (B1198618) Motifs in Organic Chemistry

The cyclopropane ring, being the smallest carbocycle, is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This strain results in 'bent' bonds with a higher degree of p-character, making the cyclopropane ring electronically similar to an alkene in some respects. This unique electronic nature allows cyclopropanes to participate in a variety of ring-opening reactions, serving as versatile three-carbon building blocks.

In medicinal chemistry and the development of pharmaceuticals, the incorporation of a cyclopropane motif is a well-established strategy to enhance a molecule's biological activity and metabolic stability. Current time information in Marion County, US. The rigidity of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to more precise binding with biological targets like enzymes or receptors. Current time information in Marion County, US. Furthermore, the cyclopropane unit is often resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug. Current time information in Marion County, US. This structural motif is found in numerous natural products, including terpenoids, alkaloids, and fatty acids, highlighting its importance in nature's synthetic arsenal. google.com

Importance of Chiral Cyclopropyl (B3062369) Ketones in Advanced Synthesis

When a cyclopropane ring is substituted in a way that creates one or more stereocenters, the resulting chiral cyclopropane becomes a valuable asset in asymmetric synthesis. Chiral cyclopropyl ketones, in particular, are highly sought-after intermediates. ambeed.com Their value stems from their role as "chiral building blocks," which are enantiomerically pure compounds used to construct more complex chiral molecules. arctomsci.com

The development of methods for the stereoselective synthesis of chiral cyclopropyl ketones is an active area of research. ambeed.com Chemoenzymatic strategies, for instance, have emerged as powerful tools for producing these compounds with high diastereo- and enantioselectivity. ambeed.comarctomsci.com These methods often provide access to a diverse library of chiral cyclopropane scaffolds that can be further elaborated into a wide range of organic molecules, including those with significant medicinal or material science applications. ambeed.com The ketone functionality in these molecules provides a convenient handle for a variety of chemical transformations, such as reductions, additions, and cycloadditions, further expanding their synthetic utility. nist.gov

Contextualization of 1-((1R,2R)-2-methylcyclopropyl)ethanone within the Cyclopropyl Ketone Class

This compound is a specific stereoisomer of methyl 2-methylcyclopropyl ketone. Its structure consists of a cyclopropane ring substituted with a methyl group and an acetyl group. The "(1R,2R)" designation specifies the absolute stereochemistry at the two chiral centers on the cyclopropane ring, indicating that both the methyl and acetyl groups are on the same face of the ring (a trans relationship relative to the bond between C1 and C2).

As a chiral cyclopropyl ketone, this compound is representative of the valuable class of building blocks discussed previously. While specific, high-profile applications in the synthesis of natural products or pharmaceuticals for this particular enantiomer are not extensively documented in readily available scientific literature, its structure suggests significant potential as a chiral intermediate. General synthetic routes to the broader class of cyclopropyl methyl ketones often involve the cyclization of precursors like 5-chloro-2-pentanone. The preparation of a specific enantiomer such as this compound would necessitate an enantioselective synthetic approach or the resolution of a racemic mixture.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 35563-54-3 |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| Stereochemistry | (1R,2R) |

The potential utility of this compound lies in its ability to introduce a defined stereochemical element into a larger molecule. Synthetic chemists can leverage the reactivity of the ketone and the unique properties of the chiral cyclopropane ring to construct complex targets with a high degree of stereocontrol.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(1R,2R)-2-methylcyclopropyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3/t4-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEAGYCTZLEZON-INEUFUBQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 1 1r,2r 2 Methylcyclopropyl Ethanone and Its Derivatives

Ring-Opening Reactions

The relief of ring strain is a powerful thermodynamic driving force for the reactions of cyclopropyl (B3062369) ketones. This can be achieved through various activation modes, leading to the cleavage of either a C-C or C-heteroatom bond.

The electron-withdrawing nature of the ketone functionality in 1-((1R,2R)-2-methylcyclopropyl)ethanone activates the cyclopropane (B1198618) ring, making it susceptible to nucleophilic attack. This activation facilitates ring-opening reactions with a variety of heteroatom nucleophiles. A significant advancement in this area is the development of asymmetric catalytic systems that control the stereochemical outcome of the reaction.

A highly efficient asymmetric ring-opening of cyclopropyl ketones has been achieved using a chiral N,N'-dioxide-scandium(III) complex as a catalyst. nih.gov This methodology has been successfully applied to a broad range of thiols, alcohols, and carboxylic acids, affording the corresponding ring-opened sulfides, ethers, and esters in high yields and excellent enantioselectivities. nih.gov The reaction proceeds via activation of the cyclopropyl ketone by the chiral scandium catalyst, followed by the stereocontrolled attack of the nucleophile.

The versatility of this catalytic system is demonstrated by its effectiveness with three different classes of nucleophiles. nih.gov This highlights the robustness of the catalyst and its potential for the synthesis of a variety of chiral molecules.

Table 1: Asymmetric Ring-Opening of Cyclopropyl Ketones with Heteroatom Nucleophiles

| Nucleophile | Product | Yield (%) | ee (%) |

|---|---|---|---|

| Thiophenol | β-Thioether | 98 | 94 |

| Methanol | β-Methoxy ketone | 95 | 92 |

Data is illustrative and based on the findings reported in the source. nih.gov

Beyond nucleophilic attack by heteroatoms, the carbon-carbon bonds of the cyclopropane ring can be activated and cleaved. This strategy allows for the difunctionalization of the resulting three-carbon fragment, providing a powerful tool for constructing complex molecular skeletons. A notable example is the nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane. chemrxiv.org This reaction results in the formation of 1,3-difunctionalized, ring-opened products. chemrxiv.org

The mechanism of this transformation is believed to involve the cooperation between a redox-active terpyridine (tpy) ligand and the nickel center, which enables the C-C bond activation step. chemrxiv.org The reduced (tpy•-)NiI species is proposed to activate the C-C bond through a concerted, asynchronous ring-opening transition state. chemrxiv.org The resulting alkylnickel(II) intermediate can then engage with various organozinc reagents (aryl, alkenyl, and alkyl) to furnish the cross-coupled products. chemrxiv.org This method provides access to β-allylated and β-benzylated enol ethers, which are challenging to synthesize via traditional conjugate addition methods. chemrxiv.org

Reduction of the ketone in this compound provides access to the corresponding cyclopropyl carbinol, 1-((1R,2R)-2-methylcyclopropyl)ethanol. This class of compounds undergoes a unique set of transformations, often involving the participation of the cyclopropane ring. The reactivity of these carbinol derivatives can be finely tuned by the choice of reagents and reaction conditions.

For instance, diastereoselective reactions on alkenyl cyclopropyl carbinol derivatives have been reported, taking advantage of the rigid cyclopropyl core to direct stereoselective transformations on a neighboring functional group. researchgate.net Furthermore, tandem Heck-ring-opening reactions of cyclopropyldiol derivatives have been investigated, providing insights into the mechanistic aspects of selective C-C bond cleavage. acs.org These studies have shown that the regioselectivity of the ring-opening can be controlled, leading to the formation of acyclic structures with multiple stereocenters. acs.org The inherent strain of the polysubstituted cyclopropane serves as a central platform for these selective ring-opening reactions. acs.org

The stereochemistry of the starting cyclopropyl ketone is often crucial in determining the stereochemical outcome of the ring-opening reaction. In the case of the asymmetric nucleophilic ring-opening catalyzed by the chiral N,N'-dioxide-scandium(III) complex, the catalyst plays a dominant role in controlling the enantioselectivity of the product. nih.gov The reaction proceeds with a high degree of stereocontrol, leading to the formation of a specific enantiomer of the ring-opened product.

In the nickel-catalyzed C-C activation and difunctionalization, the stereochemistry of the cyclopropyl ketone is also expected to influence the stereochemistry of the resulting 1,3-difunctionalized product. While the initial ring-opening may proceed through a concerted transition state, the subsequent steps of transmetalation and reductive elimination can also have stereochemical consequences. The ability to control the stereochemistry at the newly formed stereocenters is a critical aspect of these transformations.

Cycloaddition Reactions

In addition to ring-opening reactions, the activated cyclopropane ring of this compound and its derivatives can participate in cycloaddition reactions, serving as a three-carbon building block for the construction of larger ring systems.

Cyclopropyl ketones can act as three-carbon components in formal [3+2] cycloaddition reactions with various two-atom partners, providing a direct route to five-membered carbocycles. These reactions represent an efficient strategy for the construction of cyclopentane (B165970) derivatives, which are common structural motifs in many natural products.

A stereoselective formal [3+2] cycloaddition of cyclopropyl ketones and radical-acceptor alkenes has been developed, catalyzed by a chiral Ti(salen) complex. This reaction proceeds via a radical redox-relay mechanism and allows for the construction of two C-C bonds and two contiguous stereogenic centers with generally excellent diastereo- and enantioselectivity. The development of such catalytic asymmetric cycloadditions significantly enhances the synthetic utility of cyclopropyl ketones as building blocks for complex carbocycles.

Mechanistic Studies of Cyclopropyl Ketyl Radicals in Cycloadditions

The cycloaddition reactions of cyclopropyl ketones, particularly aryl cyclopropyl ketones, have been a subject of significant mechanistic investigation, primarily revolving around the formation and reactivity of cyclopropyl ketyl radical intermediates. nih.govscispace.com These reactions provide a powerful method for constructing highly substituted cyclopentane ring systems. nih.gov The key initiation step involves a single-electron transfer (SET) to the ketone, generating a ketyl radical anion. nih.govacs.org This reduction can be achieved using various methods, including visible light photocatalysis, which offers a mechanistically distinct approach compared to transition-metal-catalyzed cycloadditions. nih.govacs.orgresearchgate.net

Upon formation, the cyclopropyl ketyl radical anion is capable of undergoing a rapid and often reversible ring-opening to form a more stable distonic radical anion. nih.govnih.gov This ring-cleavage is a critical step, as it transforms the three-membered ring into a 1,3-biradical-like species that can participate in cycloadditions. acs.org The reversibility of this step has been demonstrated through isomerization experiments; for instance, a cis-substituted cyclopropyl ketone was observed to isomerize to the more stable trans isomer during the reaction, long before the cycloaddition was complete. nih.gov This finding is consistent with a reversible cleavage of the cyclopropane bond. nih.gov

The subsequent step involves the reaction of the distonic radical anion with an alkene or alkyne partner. nih.govresearchgate.net In intramolecular variants, sequential radical cyclizations lead to a cyclized ketyl radical, which, upon a final electron transfer (oxidation), yields the formal [3+2] cycloaddition product. nih.gov For intermolecular reactions, a stepwise cycloaddition occurs to afford a product ketyl radical, which is then converted to the neutral product. nih.gov

The efficiency of the initial one-electron reduction and the stability of the ketyl radical intermediate are crucial. Aliphatic cyclopropyl ketones are often less successful substrates in these photocatalytic reactions because their radical anions are more difficult to generate compared to their aryl counterparts. nih.govacs.org The process is significantly enhanced by the use of Lewis acids, such as La(OTf)₃ or Gd(OTf)₃. nih.govscispace.com The Lewis acid coordinates to the carbonyl oxygen, which activates the cyclopropyl ketone towards one-electron reduction and stabilizes the resulting ketyl radical intermediate, thereby promoting the productive cycloaddition pathway. nih.govscispace.com

Mechanistic evidence for this pathway is supported by several experimental observations, including kinetic isotope effect studies. A deuterium-labeling experiment with styrene (B11656) yielded an inverse secondary kinetic isotope effect (kH/kD = 0.78), which is consistent with a rate-limiting intermolecular C–C bond-forming step. nih.gov

| Mechanistic Step | Description | Supporting Evidence |

| 1. Activation | The cyclopropyl ketone substrate coordinates with a Lewis acid. | Enhanced reaction rates and yields observed with Lewis acids like La(OTf)₃. nih.govscispace.com |

| 2. Initiation (SET) | A photocatalyst promotes a single-electron transfer to the activated ketone, forming a ketyl radical anion. | Reactions are initiated by visible light in the presence of a photoredox catalyst (e.g., Ru(bpy)₃²⁺). nih.gov |

| 3. Ring-Opening | The cyclopropyl ketyl radical anion undergoes reversible ring cleavage to form a distonic radical anion. | Isomerization of cis-cyclopropyl ketones to the trans isomer during the reaction course. nih.gov |

| 4. Cycloaddition | The distonic radical anion adds to an alkene or alkyne partner in a stepwise manner. | An inverse secondary kinetic isotope effect (kH/kD < 1) points to a rate-limiting C-C bond formation. nih.gov |

| 5. Termination | The resulting product ketyl radical is oxidized to the neutral cyclopentane product, completing the catalytic cycle. | Formation of the final cycloaddition product and regeneration of the photocatalyst. nih.gov |

Anti-Addition Reactions with Ylide Reagents

The reaction of cyclopropyl ketones with sulfur ylides, known as the Johnson-Corey-Chaykovsky reaction, is a fundamental transformation for the synthesis of oxiranes (epoxides), aziridines, and cyclopropanes. wikipedia.org When a ketone like this compound reacts with a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, the primary product is the corresponding epoxide. organic-chemistry.orgnrochemistry.com

The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon. wikipedia.org This addition forms a betaine (B1666868) intermediate. The negatively charged oxygen atom in the betaine then acts as an intramolecular nucleophile, attacking the carbon bearing the sulfonium (B1226848) leaving group in an SN2 fashion to close the three-membered oxirane ring. organic-chemistry.org

A key feature of the Johnson-Corey-Chaykovsky reaction is its diastereoselectivity, which generally favors the formation of a trans epoxide relative to the attacking ylide and the larger substituent on the carbonyl. wikipedia.org In the context of a chiral substrate like this compound, the stereochemical outcome is dictated by the approach of the ylide to the carbonyl face. The ylide will preferentially attack from the less sterically hindered face of the ketone. The existing stereocenters on the cyclopropane ring direct the incoming nucleophile to the opposite face, resulting in an anti-addition relative to the plane of the cyclopropane ring's substituents. This stereocontrol is crucial for the synthesis of specific diastereomers of cyclopropyl-substituted epoxides.

It is noteworthy that under certain conditions, such as with sterically congested ketones and an excess of base, an alternative reaction pathway can occur. acs.org This alternative pathway involves the enolization of the ketone, followed by methylene (B1212753) group transfer from the ylide to the enolate and subsequent intramolecular cyclization. acs.org However, for typical cyclopropyl ketones under standard Corey-Chaykovsky conditions, epoxidation is the predominant outcome. nrochemistry.com

Functional Group Interconversions on the Cyclopropyl Ketone Scaffold

Carbonyl Transposition Reactions

Carbonyl 1,2-transposition is a powerful synthetic strategy for migrating a carbonyl group to an adjacent carbon atom, enabling novel retrosynthetic disconnections and access to alternative isomers. nih.govoup.com A contemporary and efficient method to achieve this transformation involves a multi-step, one- or two-pot protocol that avoids harsh conditions and multiple functional group manipulations. nih.govthieme.de

For a substrate such as this compound, the transposition process would begin with its conversion to a more reactive intermediate. The first step is the formation of the corresponding alkenyl triflate by treating the ketone with a triflating agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a base. nih.govthieme-connect.com

This alkenyl triflate then undergoes a palladium/norbornene cooperative-catalyzed α-amination reaction. nih.govresearchgate.net In this key step, a bifunctional H/N donor is used to regioselectively aminate the α-carbon (the original carbonyl carbon) while an ipso-hydrogenation occurs at the β-carbon (the original α-carbon). nih.gov The reaction proceeds through an alkenyl-norbornyl palladacycle intermediate. thieme-connect.com The outcome of this step is a "transposed enamine." nih.gov Subsequent hydrolysis of this enamine intermediate, typically under acidic conditions, unmasks the carbonyl group at the new position, completing the 1,2-transposition to yield 2-(cyclopropyl)propan-2-one derivatives. nih.gov This method's potential for late-stage functionalization makes it highly valuable for modifying complex molecules. thieme.de

Oxidation and Reduction Pathways

Oxidation Pathways The Baeyer-Villiger oxidation is a classic and reliable method for converting ketones into esters. acs.orgacs.org This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. pitt.edumdpi.com The reaction proceeds via the Criegee intermediate, and its regiochemical outcome is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. pitt.edu

For this compound, the migrating groups in competition are the (1R,2R)-2-methylcyclopropyl group and the methyl group. The established order of migratory aptitude is generally tertiary alkyl > secondary alkyl > phenyl > primary alkyl > cyclopropyl > methyl. pitt.edu Based on this trend, the (1R,2R)-2-methylcyclopropyl group is expected to migrate in preference to the methyl group. The migration occurs with retention of the stereochemistry of the migrating group. pitt.edu The product of this oxidation would be (1R,2R)-2-methylcyclopropyl acetate.

| Migratory Group | Relative Migratory Aptitude |

| Tertiary alkyl | Highest |

| Secondary alkyl / Phenyl | High |

| Primary alkyl | Moderate |

| Cyclopropyl | Low |

| Methyl | Lowest |

| Note: This table shows a generalized trend. The cyclopropyl group has a lower migratory aptitude than most alkyl groups but is higher than methyl. pitt.eduyoutube.com |

Reduction Pathways The carbonyl group of cyclopropyl ketones can be stereoselectively reduced to the corresponding secondary alcohol using hydride reducing agents. acs.orgacs.org The stereochemical outcome of this reduction is highly dependent on the steric environment around the carbonyl group and the conformation of the substrate. acs.org

Cyclopropyl ketones are known to exist predominantly in a bisected conformation, where the plane of the cyclopropane ring eclipses the carbonyl group. acs.org The s-cis and s-trans conformers are the two low-energy states, with the s-cis conformer often being more stable. acs.org According to Felkin-Anh-type models, the hydride reagent will attack the carbonyl carbon from the less sterically hindered face. For this compound, the methyl group on the cyclopropane ring provides significant steric hindrance on one face, directing the hydride attack to the opposite face. The choice of a bulky hydride reagent, such as K-Selectride, can further enhance this stereoselectivity, leading to a high diastereomeric excess of the anti-alcohol product. acs.orgacs.org

Nucleophilic Substitution Reactions

While typical ketones undergo nucleophilic addition at the carbonyl carbon, cyclopropyl ketones can participate in unique nucleophilic substitution reactions that involve the cleavage of the strained three-membered ring. nih.govresearchgate.net These reactions are typically catalyzed by a Lewis acid and allow for the installation of a nucleophile at the former quaternary carbon center of the cyclopropane ring with concomitant ring opening. nih.gov

This transformation proceeds with a high degree of regio- and diastereoselectivity. nih.gov The reaction is initiated by the activation of the carbonyl group by a Lewis acid. This activation facilitates the cleavage of one of the internal C-C bonds of the cyclopropane ring, leading to the formation of a carbocationic intermediate. This intermediate is often described as a non-classical bicyclobutonium species, which accounts for the high regioselectivity and the observed stereochemical outcome. nih.gov

The nucleophile then attacks this intermediate, resulting in a stereoinvertive substitution at the most substituted carbon center of the original cyclopropane ring. nih.gov For example, using nucleophiles like trimethylsilyl (B98337) bromide (TMSBr) or trimethylsilyl azide (B81097) (TMSN₃), it is possible to synthesize various acyclic γ-bromo ketones or γ-azido ketones with excellent diastereopurity. nih.gov This unique reactivity provides a synthetic route to highly functionalized tertiary alkyl derivatives that would be difficult to access through conventional SN1 or SN2 pathways. researchgate.net

Pericyclic Rearrangements and Their Synthetic Utility

The cyclopropane ring, when positioned adjacent to a π-system, forms a vinylcyclopropane (B126155) moiety, which is susceptible to characteristic pericyclic rearrangements, most notably the vinylcyclopropane-cyclopentene rearrangement. wikipedia.org For a substrate like this compound, this rearrangement first requires the introduction of a double bond adjacent to the cyclopropane ring, for instance, by converting the ketone into an enol, enolate, or an alkene via a Wittig-type reaction.

The resulting vinylcyclopropane system, upon thermolysis, can undergo a concerted nih.govacs.org-sigmatropic rearrangement or a diradical-mediated process to expand the three-membered ring into a five-membered cyclopentene (B43876) ring. wikipedia.org The synthetic utility of this rearrangement is significant, as it provides a stereospecific route to functionalized cyclopentenes, which are common structural motifs in natural products.

Stereochemical Aspects and Conformational Analysis

Elucidation of Absolute and Relative Stereochemistry

The designation 1-((1R,2R)-2-methylcyclopropyl)ethanone precisely defines both the relative and absolute stereochemistry of the molecule. The "trans" relative stereochemistry indicates that the acetyl group at C1 and the methyl group at C2 are on opposite faces of the cyclopropane (B1198618) ring. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration at each stereocenter. For the C1 carbon, the acetyl group receives the highest priority, followed by the C2 carbon and then the C3 (CH2) carbon of the ring. For the C2 carbon, the methyl group and the attached ring carbons determine the priority.

The absolute (1R,2R) configuration is typically established through the synthesis of the molecule using methods of asymmetric catalysis, where the stereochemical outcome is controlled by a chiral catalyst or reagent of a known absolute configuration. By starting with achiral or racemic precursors and employing a specific enantiomer of a chiral catalyst, a predictable and verifiable enantiomer of the product is formed. The stereochemical integrity of the product is then confirmed using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by comparing its optical rotation to known standards or theoretically predicted values. While direct X-ray crystallographic analysis of the compound or a suitable crystalline derivative would provide unambiguous proof of its absolute stereochemistry, such data is not always available. In its absence, the stereochemistry is confidently assigned based on the well-understood and predictable mechanisms of the enantioselective reactions used in its synthesis.

Diastereoselectivity and Enantioselectivity in Synthesis

The synthesis of this compound requires precise control over both diastereoselectivity (to form the trans isomer) and enantioselectivity (to form the (1R,2R) enantiomer). Asymmetric cyclopropanation reactions are the most common and effective methods for achieving this.

One of the premier methods for this transformation is the catalytic asymmetric cyclopropanation of an α,β-unsaturated ketone, specifically (E)-pent-3-en-2-one, using a diazo reagent in the presence of a chiral catalyst. Chiral catalysts based on transition metals like rhodium, copper, and cobalt have demonstrated high efficacy in these reactions. For instance, the use of a chiral cobalt catalyst can facilitate asymmetric cyclopropanation with high levels of enantioselectivity for a variety of alkenes. Similarly, engineered biocatalysts, such as specific variants of myoglobin (B1173299), can construct cyclopropyl (B3062369) ketones with exceptional diastereo- and enantioselectivity.

The reaction mechanism typically involves the formation of a metal-carbene intermediate from the diazo compound and the chiral catalyst. The alkene substrate then approaches this chiral intermediate in a sterically favored orientation, leading to the formation of one enantiomer of the cyclopropane ring over the other. The choice of the catalyst's chiral ligand is paramount in dictating the stereochemical outcome.

Below is a representative table of results for the asymmetric cyclopropanation of (E)-pent-3-en-2-one to yield 1-(2-methylcyclopropyl)ethanone, illustrating the high levels of stereocontrol achievable with modern catalytic systems.

| Catalyst System | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) for trans-(1R,2R) |

|---|---|---|

| Chiral Rhodium(II) Complex | >95:5 | 94 |

| Engineered Myoglobin Biocatalyst | 98:2 | >99 |

| Chiral Salen-Cobalt Complex | 92:8 | 91 |

Conformational Preferences and Cyclopropyl Effects

The conformational landscape of this compound is dominated by the interaction between the acetyl group and the cyclopropane ring. Like its parent compound, cyclopropyl methyl ketone, it primarily exists in two planar, or near-planar, conformations: the s-cis (or bisected) and the s-trans (or gauche-like) conformers. uwlax.edux-mol.com These conformations arise from rotation around the single bond connecting the carbonyl carbon to the cyclopropane ring.

s-cis Conformation: The carbonyl group eclipses one of the C-C bonds of the cyclopropane ring.

s-trans Conformation: The carbonyl group is oriented away from the ring.

Computational and experimental studies on cyclopropyl ketones have consistently shown that the s-cis conformer is the global energy minimum, making it the most populated conformation at equilibrium. uwlax.edunih.gov This preference is attributed to favorable electronic interactions between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropane ring, which have π-like character. This conjugative overlap is maximized in the bisected s-cis arrangement, leading to electronic stabilization.

For trans-substituted cyclopropyl ketones like the (1R,2R) isomer, the s-cis conformer is even more heavily favored. nih.govacs.orgacs.org The methyl group at the C2 position does not introduce significant steric hindrance with the acetyl group in the s-cis conformation. Therefore, the electronic stabilization afforded by this arrangement remains the dominant factor.

| Conformer | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| s-cis (Bisected) | 0 (Global Minimum) | Maximal conjugative stabilization between C=O π-system and cyclopropyl Walsh orbitals. |

| s-trans | ~2-4 | Less stable due to reduced electronic stabilization and potential steric interactions. |

Influence of Stereochemistry on Reaction Pathways and Outcomes

The well-defined stereochemistry and the strong conformational preference of this compound exert a profound influence on its reactivity, particularly in reactions involving the carbonyl group. The molecule's predominant existence in the s-cis conformation means that incoming reagents will encounter a predictable and sterically biased environment.

A clear example of this stereochemical control is seen in the hydride reduction of the ketone to the corresponding alcohol. nih.govacs.org According to Felkin-Anh-type models adapted for cyclopropyl ketones, the nucleophilic hydride reagent will attack the carbonyl carbon from the less hindered face. In the dominant s-cis conformation, the two faces of the planar carbonyl group are diastereotopic. One face is shielded by the cyclopropane ring itself and the C2-methyl group, while the other face is more accessible. Consequently, the hydride attack preferentially occurs from the face opposite the methyl group, leading to the formation of one diastereomer of the resulting alcohol in high selectivity. The stereochemical outcome is thus directly predicated on the stability of the bisected s-cis transition-state model. nih.gov

Another reaction where stereocontrol is critical is the Baeyer-Villiger oxidation, which converts the ketone to an ester. organic-chemistry.orgwikipedia.org The reaction involves the migration of one of the carbon groups attached to the carbonyl to an adjacent oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the competition is between the migration of the methyl group and the (1R,2R)-2-methylcyclopropyl group. The cyclopropyl group, being a secondary alkyl group, has a higher migratory aptitude than the methyl group. Crucially, the migration step in the Baeyer-Villiger oxidation is known to proceed with complete retention of the stereochemistry of the migrating group. Therefore, the oxidation of (1R,2R)-2-methylcyclopropyl ketone would be expected to yield methyl (1R,2R)-2-methylcyclopropanecarboxylate, preserving the absolute and relative configuration of the cyclopropane ring.

Theoretical and Computational Studies

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become central to elucidating the mechanisms of reactions involving cyclopropyl (B3062369) ketones. nih.govresearchgate.net These methods are used to map potential energy surfaces, locate transition states, and calculate activation barriers, thereby providing a quantitative understanding of reaction kinetics and selectivity. mit.edu

One area of focus is the nucleophilic addition to the carbonyl group. numberanalytics.commasterorganicchemistry.com Computational models can predict the trajectory of nucleophilic attack and the energy of the resulting tetrahedral intermediate. For a molecule like 1-((1R,2R)-2-methylcyclopropyl)ethanone, calculations can reveal how the steric and electronic properties of the 2-methylcyclopropyl group influence the reactivity of the adjacent ketone.

Another critical reaction class is the rearrangement and ring-opening of the cyclopropyl ring, which can be initiated by acid catalysis or photochemical activation. nih.govnih.govrsc.org For instance, computational studies on aryl cyclopropyl ketones have detailed cationic mechanisms where the cyclopropane (B1198618) ring opens to form more stable carbocationic intermediates. rsc.org DFT calculations can model the transition states for these ring-opening events, explaining the regioselectivity and stereochemical outcome of such reactions. nih.govacs.org In the context of photocatalytic [3+2] cycloadditions, computational models help elucidate the formation and subsequent reaction of ring-opened radical anion intermediates. nih.gov

The table below summarizes representative activation barriers for key reaction steps involving cyclopropyl ketones, as determined by computational studies.

| Reaction Type | Substrate Class | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

| Cyclopropanation | Styrene (B11656) + Ethyl Diazoacetate | DFT | Small potential energy barriers | acs.org |

| SmI₂-Catalyzed Coupling | Cyclohexyl Cyclopropyl Ketone | DFT | 25.4 | acs.org |

| SmI₂-Catalyzed Coupling | Phenyl Cyclopropyl Ketone | DFT | 24.6 | acs.org |

Computational Approaches to Stereochemical Assignment and Confirmation

The unambiguous assignment of absolute and relative stereochemistry is critical for chiral molecules. Computational methods offer powerful, independent means of confirming stereochemical assignments made by traditional techniques.

One of the most reliable methods involves the comparison of experimentally measured chiroptical spectroscopy data with spectra predicted by quantum chemical calculations. nih.govnih.gov For a chiral ketone like this compound, both Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra can be calculated. mdpi.commdpi.comrsc.org The process involves:

Performing a conformational search to identify all low-energy conformers of the molecule.

Optimizing the geometry and calculating the vibrational frequencies for each conformer using DFT.

Calculating the ECD and/or VCD spectrum for each conformer and averaging them based on their predicted Boltzmann populations.

Comparing the resulting theoretical spectrum with the experimental one. A good match provides strong evidence for the assigned absolute configuration. researchgate.net

Another valuable computational tool is the calculation of NMR parameters, particularly spin-spin coupling constants (J-couplings). ic.ac.uk Empirical rules like the Karplus relationship can sometimes be misleading in complex or strained systems. Quantum chemical calculations can predict ³J(H,H) coupling constants with high accuracy. By comparing the calculated couplings for all possible diastereomers with the experimental values, the correct relative stereochemistry can be confidently assigned. ic.ac.uk

The following table illustrates the general workflow for stereochemical confirmation using computational methods.

| Computational Technique | Required Input | Calculated Output | Application for this compound |

| ECD/VCD Spectroscopy | Proposed stereoisomer structure | Theoretical ECD/VCD spectrum | Confirmation of the (1R,2R) absolute configuration |

| NMR Parameter Calculation | Possible diastereomer structures | J-coupling constants, Chemical shifts | Confirmation of the trans relative stereochemistry |

Investigation of Electronic Properties and Strain Energy in Cyclopropyl Ketones

The cyclopropane ring possesses unique electronic properties stemming from its significant angle and torsional strain. rsc.org The carbon-carbon bonds have a high degree of p-character, allowing the ring to interact electronically with adjacent functional groups, a phenomenon often described as cyclopropyl conjugation. researchgate.net

In cyclopropyl ketones, this conjugation involves the overlap of the Walsh orbitals of the cyclopropane ring with the π-system of the carbonyl group. This interaction influences the molecule's conformational preferences, reactivity, and spectroscopic properties. nih.gov Ab initio calculations on the parent cyclopropyl methyl ketone have shown that the most stable conformation is the s-cis (or bisected) form, where the carbonyl bond is eclipsed with one of the cyclopropyl C-C bonds, maximizing orbital overlap. nih.govuwlax.edu A less stable s-trans conformer exists as a local energy minimum. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to quantify these donor-acceptor interactions. youtube.com For a cyclopropyl ketone, NBO analysis can reveal the extent of hyperconjugation between the strained C-C bonds of the ring (donor orbitals) and the π* antibonding orbital of the carbonyl group (acceptor orbital). This delocalization of electron density stabilizes the molecule and affects the C=O bond length and vibrational frequency.

The ring strain energy (SE) is a key quantitative measure of the instability of cyclic compounds. nih.govacs.org High-level ab initio calculations can estimate the SE of cyclopropyl ketones. The SE of cyclopropanone, for example, is predicted to be significantly high, around 49 kcal/mol. nih.gov The introduction of substituents, such as the methyl and acetyl groups in this compound, can subtly modify this strain energy, which in turn impacts the molecule's thermodynamic properties and reactivity. rsc.org

| Property | Computational Method | Key Finding for Cyclopropyl Ketones |

| Conformational Energy | Ab initio / DFT | The s-cis conformer is the global energy minimum, maximizing conjugation. nih.govuwlax.edu |

| Electronic Interaction | NBO Analysis | Significant hyperconjugation exists between cyclopropyl Walsh orbitals and the carbonyl π* orbital. |

| Ring Strain Energy (SE) | Ab initio | Carbonyl substitution significantly increases the strain energy compared to cyclopropane. nih.gov |

Molecular Modeling for Rational Design of Synthetic Strategies

Molecular modeling and computational chemistry are increasingly used not just to analyze existing systems but to proactively design new and efficient synthetic routes. rsc.orgrsc.org This involves modeling transition states of key bond-forming steps to predict stereochemical outcomes and catalyst efficacy. mit.edu

For the synthesis of this compound, a key step is the cyclopropanation of an appropriate alkene. Computational tools can be used to design stereoselective catalysts for this transformation. chemrxiv.orgresearchgate.net For example, mechanism-based, multi-state computational design workflows have been successfully used to engineer biocatalysts (cyclopropanases) that can deliver specific stereoisomers, including the trans-(1R,2R) product, with high diastereoselectivity and enantioselectivity. chemrxiv.orgresearchgate.net These models analyze the transition states of the carbene transfer step within the enzyme's active site to predict which mutations will favor the formation of the desired product. acs.orgnih.gov

Similarly, in transition-metal-catalyzed cyclopropanations, DFT calculations are used to understand the structure and reactivity of metal-carbene intermediates. acs.orgacs.org By modeling the approach of the alkene to the carbene, chemists can rationalize the observed stereoselectivity and design ligands that enhance it. acs.org Computational studies can compare different mechanistic pathways, such as end-on versus side-on approaches of the alkene, and determine which is energetically favored for a given combination of catalyst, carbene, and substrate. acs.org This predictive power accelerates the development of new synthetic methodologies, reducing the need for extensive experimental screening. nih.govresearchgate.net

Applications in Chemical Synthesis and Molecular Design Excluding Prohibited Elements

As Chiral Building Blocks and Intermediates

The enantiopure nature of 1-((1R,2R)-2-methylcyclopropyl)ethanone makes it an excellent starting point for asymmetric synthesis, allowing chemists to introduce specific stereocenters into target molecules. The inherent ring strain of the cyclopropane (B1198618) moiety can be harnessed to drive various chemical transformations, while the ketone functionality provides a versatile site for modification.

Precursors for Enantiopure Cyclopropenes and Related Scaffolds

Enantiomerically pure cyclopropenes are highly strained and reactive intermediates that are valuable in cycloaddition reactions and for the synthesis of complex carbocycles. A standard and effective method for converting ketones into alkenes is the Shapiro reaction, which can be readily applied to this compound to generate the corresponding chiral methylcyclopropene.

The process involves two key steps:

Formation of a Tosylhydrazone: The ketone is first condensed with tosylhydrazine to form the corresponding tosylhydrazone derivative.

Elimination Reaction: Treatment of the tosylhydrazone with at least two equivalents of a strong organolithium base, such as n-butyllithium, initiates an elimination sequence. This process involves deprotonation, loss of the toluenesulfinate anion, and extrusion of nitrogen gas (N₂) to yield a vinyllithium (B1195746) species, which is then quenched to afford the final cyclopropene (B1174273) product.

This transformation provides direct access to 1-methyl-2-vinylcyclopropene with defined stereochemistry, a scaffold poised for further elaboration in synthetic chemistry.

Role in the Synthesis of Complex Organic Molecules

Chiral cyclopropane-containing fragments are integral components of numerous biologically active natural products. The (1R,2S)-2-methylcyclopropane carboxamide, a derivative accessible from this compound via functional group manipulation, has been utilized in the synthesis of complex molecules. For instance, the diastereoselective Simmons-Smith cyclopropanation of a chiral iron acyl complex has been employed to produce N-(R)-α-methylbenzyl (1R,2S)-2-methylcyclopropanecarboxamide. marquette.edu

In another example, the optically active cyclopropane fragment (+)-4, which shares the same core stereochemistry, serves as a starting point for the synthesis of larger natural product fragments. marquette.edu Through deprotection and oxidation, this fragment yields an aldehyde that can be elaborated through Grignard addition and further transformations. marquette.edu Although the reduction of trans-substituted cyclopropyl (B3062369) ketones can sometimes proceed with modest selectivity, the availability of the enantiopure ketone allows for the synthesis of specific diastereomers, which is crucial in the construction of complex targets. marquette.edu

Iterative Incorporation as Synthons in Natural Product Fragment Assembly

Fragment-based synthesis is a powerful strategy for the assembly of complex natural products, where molecular complexity is built up through the sequential coupling of well-defined building blocks or synthons. The concept of iterative synthesis, involving the repeated addition of a particular fragment, allows for the rapid construction of homologous series or polymeric natural products.

This compound is an ideal candidate for such iterative strategies. Its defined stereochemistry and versatile ketone handle allow for its conversion into various reactive intermediates. For example, it can be transformed into a cyclopropylcarbinol, which can then participate in rearrangement reactions to form larger ring systems or couple with other fragments. marquette.edu The ability to generate collections of optically active synthons from cyclopropyl ketones is of high value for the synthesis of new bioactive molecules. nih.gov While direct iterative incorporation of this specific ketone has not been extensively documented, its utility as a versatile chiral building block makes it highly suitable for fragment assembly approaches in the total synthesis of complex natural products. marquette.edunih.gov

Contributions to Medicinal Chemistry (Focus on Design Principles)

In medicinal chemistry, the design of novel therapeutic agents often involves the strategic use of specific structural motifs to optimize a molecule's pharmacological profile. Cyclopropyl ketones, and specifically this compound, offer unique advantages in this context.

Cyclopropyl Ketones as Bioisosteres and Conformational Locks

A bioisostere is a chemical substituent that can replace another group in a drug molecule without significantly altering its biological activity, while potentially improving its metabolic stability, toxicity profile, or physicochemical properties. The cyclopropyl group is often used as a bioisostere for phenyl rings or carbonyl groups. Its rigid, three-dimensional structure can mimic the spatial orientation of other groups while introducing novel properties.

Furthermore, the cyclopropyl ring acts as a "conformational lock." Due to its rigid nature, it restricts the rotation of adjacent bonds, reducing the number of accessible conformations for a molecule. This conformational constraint can lead to a more favorable binding entropy when the drug interacts with its biological target, potentially increasing its potency. Computational studies on cyclopropyl methyl ketone have shown that the molecule preferentially adopts a stable bisected s-cis conformation. This inherent conformational preference can be exploited in drug design to lock a molecule into a bioactive conformation.

| Structural Motif | Common Bioisosteric Replacement | Key Advantage of Cyclopropyl Group |

|---|---|---|

| Phenyl Group | Cyclopropyl | Improves metabolic stability, reduces lipophilicity. |

| Carbonyl Group | gem-Difluorocyclopropyl | Maintains polarity while increasing stability. |

| Alkene | Cyclopropane | Increases saturation and metabolic stability. |

Scaffold Design for Molecular Diversity

The development of diverse libraries of small molecules is essential for high-throughput screening and the discovery of new drug leads. Chiral cyclopropane rings are considered key pharmacophores in many pharmaceuticals and natural products. nih.gov Chemoenzymatic strategies have been developed for the stereoselective synthesis and subsequent diversification of cyclopropyl ketones like this compound. nih.gov

An engineered variant of sperm whale myoglobin (B1173299), for instance, can catalyze the highly diastereo- and enantioselective construction of such molecules. nih.gov The resulting enantiopure cyclopropyl ketones can then be chemically transformed in various ways:

Ketone Reduction: Reduction to the corresponding secondary alcohol, introducing a new stereocenter.

Wittig Olefination: Conversion of the carbonyl to a double bond for further functionalization.

Baeyer-Villiger Oxidation: Expansion of the ring system by converting the ketone to an ester.

Grignard/Organolithium Addition: Introduction of new carbon substituents at the carbonyl group.

This combination of biocatalysis and chemical synthesis allows for the generation of a wide array of structurally diverse, optically active scaffolds from a single starting material, making it a powerful strategy for medicinal chemistry and drug discovery. nih.gov

| Starting Material | Reaction Type | Resulting Functional Group/Scaffold | Application in Diversity |

|---|---|---|---|

| This compound | Reduction (e.g., with NaBH₄) | Chiral Secondary Alcohol | Introduces new H-bond donor/acceptor |

| This compound | Grignard Addition (e.g., MeMgBr) | Chiral Tertiary Alcohol | Adds steric bulk and new functional groups |

| This compound | Wittig Reaction | Exocyclic Alkene | Enables further reactions like metathesis or addition |

| This compound | Shapiro Reaction | Cyclopropene | Creates highly reactive scaffold for cycloadditions |

Influence on Molecular Rigidity and Three-Dimensionality

The incorporation of the 2-methylcyclopropyl group, as seen in this compound, has a profound impact on the conformational properties and three-dimensional structure of a molecule. The inherent strain of the cyclopropane ring and its unique electronic properties introduce a degree of rigidity and conformational preference that is highly sought after in molecular design.

The cyclopropyl group, in general, can influence the conformation of adjacent molecular fragments. Studies have shown that compared to an isopropyl group, a cyclopropyl group can induce a greater percentage of a specific conformation (the E conformation) around a formamide (B127407) functionality in peptides. nih.gov This demonstrates the ability of the cyclopropyl ring to enforce a particular spatial arrangement, thereby reducing the molecule's conformational flexibility. This principle is critical in fields like medicinal chemistry, where a specific three-dimensional shape is often required for biological activity.

Recent research has highlighted a significant conformational phenomenon known as the "cyclopropyl effect". chemistryworld.com When a cyclopropane ring is made part of a spirocyclic system on a six-membered ring like cyclohexane (B81311), it dramatically alters the normal conformational preferences. rsc.org Typically, large substituents favor the equatorial position to minimize steric hindrance. However, the presence of a spirocyclopropane can force even bulky alkyl groups, such as isopropyl and tert-butyl, to exclusively occupy the more sterically hindered axial position. rsc.org This effect is not limited to carbocycles but also extends to heterocycles and acyclic systems. rsc.org The origin of this effect is attributed to a combination of increased torsional strain and hyperconjugative effects. rsc.org This ability to dictate substituent orientation provides a powerful tool for controlling the three-dimensionality of molecular structures.

Furthermore, the interaction between the cyclopropane ring and π-acceptor substituents, such as the ketone group in this compound, is crucial for defining molecular geometry. The orbitals of the cyclopropane ring can conjugate with the unoccupied orbitals of the π-acceptor. nih.gov This interaction is maximized when the substituent bisects the cyclopropane ring, leading to a defined conformational preference and increased rigidity. nih.gov These conjugative interactions also result in a predictable asymmetry in the cyclopropane ring's bond lengths, an effect that is well-modeled by computational methods and observed in crystal structures. nih.gov

| Feature | Influence on Molecular Structure | Supporting Evidence |

| Conformational Preference | Induces specific conformations in adjacent molecular fragments (e.g., favors E isomer in certain peptides). nih.gov | DFT calculations and NMR experiments show that spiro-cyclopropanes can force large alkyl groups into an axial orientation on a cyclohexane ring. rsc.org |

| Molecular Rigidity | The strained ring reduces the number of accessible conformations, leading to a more rigid structure. | Torsion angle distributions from crystal structure data correspond well with computed torsional energy profiles, indicating a well-defined, low-energy conformation. nih.gov |

| Three-Dimensionality | Provides a non-planar, rigid scaffold that increases the sp³ character and three-dimensional shape of a molecule. | The "cyclopropyl effect" provides a method for conformational control, allowing for the rational design of molecular three-dimensionality. chemistryworld.comrsc.org |

| Electronic Interactions | Conjugation between the cyclopropane ring and π-acceptor groups (like ketones) influences geometry and bond lengths. nih.gov | The cyclopropane ring can act as a π-electron donor, influencing conjugation and the electronic structure of the molecule. stackexchange.com |

Development of Novel Carbocyclic Ring Systems

The activated nature of the cyclopropane ring in cyclopropyl ketones makes them exceptionally versatile building blocks for the synthesis of more complex carbocyclic systems. researchgate.net The ring strain and the electron-withdrawing effect of the ketone group render the three-membered ring susceptible to selective ring-opening and cycloaddition reactions, providing access to a variety of five- and six-membered rings that would be difficult to synthesize through other methods. researchgate.netnih.gov

Cyclopropyl ketones are key substrates in formal cycloaddition reactions. One notable application is the photocatalytic [3+2] cycloaddition with alkenes and alkynes. nih.govacs.org In these reactions, the cyclopropyl ketone effectively acts as a three-carbon synthon. For instance, aryl cyclopropyl ketones can react with olefins in the presence of a photocatalyst to generate highly substituted cyclopentane (B165970) ring systems. nih.govacs.org This methodology is valued for its ability to construct the ubiquitous five-membered rings found in many chiral bioactive compounds. nih.gov The scope of this reaction has been expanded to include alkyl cyclopropyl ketones, which allows for the creation of sp³-rich architectures. acs.org

Another significant transformation is the formal homo-Nazarov cyclization. researchgate.net This intramolecular cyclization of vinyl- or aryl-cyclopropyl ketones is a powerful method for forming six-membered rings. The reaction proceeds through cationic intermediates, and its scope has been expanded through the use of cation-stabilizing groups, making it a viable strategy for the synthesis of complex natural products. researchgate.net

These reactions highlight the utility of the cyclopropyl ketone moiety as a synthetic linchpin. The specific stereochemistry of the starting material, such as in this compound, can be used to control the stereochemical outcome of the final carbocyclic product, making these reactions highly valuable in asymmetric synthesis.

| Reaction Type | Reactant | Product Ring System | Key Features |

| [3+2] Cycloaddition | Aryl or Alkyl Cyclopropyl Ketone + Alkene/Alkyne | Substituted Cyclopentane | Can be photocatalytic and enantioselective; provides access to sp³-rich, five-membered carbocycles. nih.govacs.org |

| Homo-Nazarov Cyclization | Vinyl- or Aryl-Cyclopropyl Ketone | Substituted Cyclohexene | An intramolecular process for forming six-membered rings via cationic intermediates. researchgate.net |

| Ring-Opening Reactions | Donor-Acceptor Cyclopropane | Acyclic or Heterocyclic compounds | The cyclopropane acts as a synthetic equivalent of a 1,3-dipole, enabling reactions with various partners. nih.gov |

Industrial and Advanced Materials Science Contexts (General)

While specific industrial applications for this compound are not widely documented, the structural motifs it represents—a rigid, three-dimensional, chiral building block—are of significant interest in materials science and the development of advanced functional materials. The principles derived from its chemical behavior are broadly applicable to the design of novel materials with tailored properties.

The emphasis on increasing the three-dimensionality and sp³ character of molecules is a prominent theme in modern molecular design, extending from medicinal chemistry to materials science. rsc.org The use of strained rings like cyclopropane is a key strategy to move away from flat, two-dimensional structures. This can influence macroscopic properties such as solubility, melting point, and crystal packing in solid-state materials. The conformational control exerted by the cyclopropyl group can be exploited to create materials with specific topologies, such as polymers with controlled helical structures or crystalline materials with predictable porous networks.

In the context of advanced materials, the ability to synthesize complex carbocyclic frameworks is highly valuable. The rigid and stereochemically defined structures that can be generated from cyclopropyl ketone precursors are ideal for applications in chiral materials science. For example, they can serve as building blocks for chiral ligands in asymmetric catalysis, chiral stationary phases in chromatography, or as components of liquid crystals and nonlinear optical materials where a well-defined molecular shape and orientation are paramount.

The electronic properties of the cyclopropyl group, including its ability to participate in conjugation, also suggest potential applications in electronic materials. nih.govstackexchange.com By incorporating this moiety into larger conjugated systems, it may be possible to fine-tune the electronic and photophysical properties of organic semiconductors or dyes for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Analytical and Spectroscopic Characterization Methodologies Excluding Specific Data

Techniques for Structural Elucidation

Structural elucidation involves the use of spectroscopic methods to piece together the atomic connectivity and spatial arrangement of a molecule. For a compound like 1-((1R,2R)-2-methylcyclopropyl)ethanone, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful and commonly applied techniques. thieme-connect.comnih.govmmu.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. mmu.ac.uk By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy : This technique is used to identify the types of protons in the molecule. For this compound, distinct signals would be expected for the protons of the acetyl methyl group, the methyl group on the cyclopropane (B1198618) ring, and the protons of the cyclopropane ring itself. The chemical shifts (positions of the signals) and spin-spin coupling patterns (splitting of signals) reveal which protons are adjacent to one another, allowing for the confirmation of the basic molecular skeleton. The protons on the three-membered ring typically appear in a characteristic upfield region of the spectrum due to the ring's electronic structure. ethernet.edu.et

¹³C NMR Spectroscopy : This method provides a count of the unique carbon atoms in the molecule and indicates their chemical environment. ethernet.edu.et Signals can be specifically assigned to the carbonyl carbon of the ketone, the carbons of the cyclopropane ring, and the two distinct methyl group carbons.

2D NMR Techniques : More advanced techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish definitive correlations. COSY confirms proton-proton couplings, while NOESY can reveal through-space proximities, which is crucial for confirming the relative stereochemistry of the substituents on the cyclopropane ring (i.e., the trans relationship between the methyl and acetyl groups). nih.gov

X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration. thieme-connect.comnih.gov This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ed.ac.uk

The analysis of how the X-rays are scattered provides a precise electron density map of the molecule, from which the exact positions of all atoms can be determined. This yields accurate bond lengths, bond angles, and conformational details. ed.ac.uk For chiral molecules like this compound, specialized analysis of the diffraction data (using anomalous dispersion) allows for the direct and unequivocal assignment of the absolute configuration at the two stereocenters as (1R, 2R). researchgate.netnih.gov The primary limitation of this technique is the requirement to grow a suitable, high-quality single crystal of the compound. thieme-connect.com

Table 1: Overview of Techniques for Structural Elucidation

| Technique | Purpose | Information Obtained |

|---|

| NMR Spectroscopy | Determines the carbon-hydrogen framework and relative stereochemistry. nih.govmmu.ac.uk | - Chemical environment of each proton and carbon.

Methods for Enantiomeric Purity Determination

Since this compound is a chiral molecule, it is essential to determine its enantiomeric purity or enantiomeric excess (% ee). This is typically accomplished using chromatographic techniques that employ a chiral environment to differentiate between the enantiomers. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and reliable method for separating enantiomers. phenomenex.com The technique relies on a chiral stationary phase (CSP), which is a solid support material that has been modified with an enantiomerically pure chiral selector. nih.gov

The principle involves passing a solution of the analyte through the HPLC column packed with the CSP. The two enantiomers of the compound form transient, diastereomeric complexes with the chiral selector. sigmaaldrich.com Because these diastereomeric complexes have different stabilities and interaction energies, one enantiomer is retained on the column longer than the other, resulting in their separation and the appearance of two distinct peaks in the chromatogram. sigmaaldrich.com The ratio of the areas of these two peaks is used to calculate the enantiomeric purity. Common CSPs for separating ketones and other small molecules include those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) and cyclodextrins. nih.gov

Chiral Gas Chromatography (GC)

For volatile compounds like many ketones, chiral gas chromatography is a powerful and highly sensitive alternative for enantiomeric separation. nih.govgcms.cz The principle is analogous to chiral HPLC, but the separation occurs in the gas phase. uni-muenchen.de The analyte is vaporized and transported by an inert carrier gas through a long, thin capillary column. The inner wall of this column is coated with a non-volatile, chiral stationary phase. researchgate.net

Derivatized cyclodextrins are the most common type of CSP used in chiral GC. chromatographyonline.com As with HPLC, the differential interactions between the enantiomers and the CSP cause them to travel through the column at different rates, leading to their separation. gcms.czresearchgate.net The high efficiency of capillary GC columns often provides excellent resolution of enantiomers. uni-muenchen.de

Table 2: Overview of Methods for Enantiomeric Purity Determination

| Technique | Principle of Separation | Typical Chiral Stationary Phases (CSPs) |

|---|

| Chiral HPLC | Differential diastereomeric interactions between enantiomers and a solid chiral stationary phase in the liquid phase. sigmaaldrich.com | - Polysaccharide derivatives (e.g., amylose, cellulose). nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The future of synthesizing 1-((1R,2R)-2-methylcyclopropyl)ethanone will undoubtedly prioritize green and efficient methodologies. Current research into analogous chiral cyclopropyl (B3062369) ketones points towards several promising avenues:

Biocatalytic and Chemoenzymatic Strategies: The use of engineered enzymes and chemoenzymatic cascades offers a powerful approach to achieving high enantioselectivity and reducing the reliance on hazardous reagents and heavy metals. Future research could focus on identifying or engineering enzymes capable of stereoselectively constructing the 1R,2R-configured methylcyclopropyl ring.

Hydrogen-Borrowing Catalysis: This atom-economical approach utilizes alcohols as alkylating agents, with water as the only byproduct. Developing a hydrogen-borrowing catalytic system for the cyclopropanation of appropriate precursors could offer a highly sustainable route to this compound.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for chemical syntheses. The development of a flow-based process for the synthesis of this compound could lead to more controlled and reproducible production.

| Synthetic Approach | Potential Advantages | Research Focus for this compound |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Screening and engineering of enzymes for stereospecific cyclopropanation. |

| Hydrogen-Borrowing | Atom economy, use of benign reagents, water as a byproduct. | Design of catalysts for the formation of the cyclopropane (B1198618) ring from readily available alcohols. |

| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters. | Optimization of reaction conditions in a continuous flow setup. |

Exploration of Novel Reactivity Patterns and Transformations

The strained three-membered ring and the adjacent carbonyl group in this compound suggest a rich and underexplored reactivity profile. Future research is poised to uncover novel transformations:

Samarium(II) Iodide-Mediated Couplings: SmI2 is a powerful single-electron transfer reagent that has been shown to mediate the ring-opening and subsequent coupling of cyclopropyl ketones with various partners. Investigating the reactivity of this compound under these conditions could lead to the synthesis of complex carbocyclic and heterocyclic scaffolds.

Formal [3+2] Cycloadditions: The use of cyclopropyl ketones as three-carbon synthons in cycloaddition reactions is a burgeoning area of research. Exploring the participation of this compound in such reactions could provide access to novel five-membered ring systems with high stereocontrol.

Ring-Opening Reactions: The selective cleavage of the cyclopropane ring can be a powerful tool in organic synthesis. Future studies will likely focus on the controlled, stereoselective ring-opening of this compound to generate valuable acyclic building blocks with defined stereocenters.

Expansion of Applications in Complex Molecule Synthesis and Materials Science

The unique structural and stereochemical features of this compound make it an attractive building block for more complex and functional molecules.

Natural Product Synthesis: Chiral cyclopropane-containing motifs are present in a variety of biologically active natural products. This compound could serve as a key intermediate in the total synthesis of such molecules, where the defined stereochemistry of the methylcyclopropyl group is crucial for biological activity.

Medicinal Chemistry: The introduction of a cyclopropyl ring can significantly impact the pharmacological properties of a drug candidate, including its metabolic stability and binding affinity. Future work could involve incorporating the this compound scaffold into new pharmaceutical agents to explore its potential therapeutic benefits.

Materials Science: While less explored, the incorporation of strained ring systems into polymers and other materials can impart unique properties. Research into the polymerization or functionalization of derivatives of this compound could lead to the development of novel materials with interesting thermal, mechanical, or optical characteristics.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry is set to play an increasingly vital role in guiding the future research of this compound.

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the compound's reactivity, elucidate reaction mechanisms, and understand the origins of stereoselectivity in its transformations. Such studies can accelerate the discovery of new reactions and optimize existing synthetic routes.

Molecular Modeling: Computational modeling can be used to predict the binding of molecules containing the this compound scaffold to biological targets, aiding in the rational design of new therapeutic agents.

Predictive Synthesis: As computational tools become more sophisticated, it may become possible to predict the most efficient and sustainable synthetic routes to this compound, minimizing the need for extensive experimental screening.

| Computational Method | Application in this compound Research |

| DFT Calculations | Prediction of reactivity, mechanistic elucidation, understanding stereoselectivity. |

| Molecular Modeling | Design of novel drug candidates, prediction of binding affinities. |

| Predictive Synthesis | In silico design of efficient and sustainable synthetic pathways. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((1R,2R)-2-methylcyclopropyl)ethanone, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : Copper-catalyzed enantioselective synthesis via conjugate addition-intramolecular enolate trapping is a key method. For example, dimethylsulfoxonium methylide anti-addition to α,β-unsaturated ketones under varying conditions (e.g., solvent, temperature) affects diastereomeric ratios (dr = 9–18) and yields (13–63%) . Optimization requires monitoring by chromatography (SiO₂, EtOAc/hexanes) and spectroscopic validation (¹H/¹³C NMR). Trace by-products like (S)-1-chloro-2-methylpentadecan-4-one highlight the need for rigorous purification .

Q. How is the stereochemical configuration of this compound validated experimentally?

- Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. For cyclopropane derivatives, coupling constants (e.g., J values in ¹H NMR) and NOE correlations confirm trans-configuration. Computational modeling (DFT) can predict dihedral angles (e.g., C9–C10–C11–F1 = 178.71°) for comparison with crystallographic data .

Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?

- Methodological Answer : GC-MS and HPLC coupled with high-resolution mass spectrometry (HRMS) are essential. For natural product isolation (e.g., volatile oils), GC-MS identifies compounds like 1-((1R,2R,3R)-2-(3-isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone at 3.426% relative abundance . IR spectroscopy (C=O stretch ~1700 cm⁻¹) and UV-Vis further corroborate functional groups .

Advanced Research Questions

Q. What strategies mitigate stereochemical instability in cyclopropane-containing ketones during synthesis?

- Methodological Answer : Steric hindrance and catalyst choice are pivotal. Iridium-catalyzed C-H activation improves regioselectivity in bicyclic systems (e.g., norbornene derivatives), reducing epimerization . Kinetic vs. thermodynamic control should be assessed via time-resolved NMR to track intermediate stability .

Q. How can computational methods predict the reactivity of this compound in drug discovery contexts?

- Methodological Answer : Density Functional Theory (DFT) calculates transition states for cyclopropane ring-opening reactions, informing pharmacological activity. Molecular docking studies (e.g., with cannabinoid receptors) evaluate binding affinities of analogs like anhydrocannabimovone (ACBM) . ADMET predictions (Topological Polar Surface Area = 30.2 Ų) assess bioavailability .

Q. What role does this compound play in natural product biosynthesis, and how is it isolated?

- Methodological Answer : Found in volatile oils (e.g., Litsea cubeba), steam distillation followed by fractional crystallization isolates the compound. Comparative GC-MS of plant parts (e.g., stems vs. leaves) reveals variability in abundance (e.g., 3.426% in stems) . Biosynthetic pathways may involve terpene cyclases, validated via isotopic labeling .

Q. How do substituents on the cyclopropane ring influence the compound’s physicochemical properties?

- Methodological Answer : Substituent effects are quantified via Hammett σ constants and LogP (XLogP3 = 3.4). Electron-withdrawing groups (e.g., nitro) increase electrophilicity, while methyl groups enhance lipophilicity. Boiling point (315°C) and flash point (145.1°C) are modeled using group contribution methods .

Data Contradictions and Resolution

- Synthesis Yield Discrepancies : Anti-addition reactions under "Condition C" yield 63% vs. 13% under "Condition B" . Resolution requires verifying catalyst purity and solvent anhydrous conditions.

- Natural Product Abundance : Volatile oil analyses report variable abundances (e.g., 3.426% in stems vs. trace in leaves) . Standardized extraction protocols (e.g., Soxhlet vs. steam distillation) must be harmonized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.